molecular formula C14H18O2 B14312514 Ethyl 2-methyl-5-phenylpent-2-enoate CAS No. 114377-77-4

Ethyl 2-methyl-5-phenylpent-2-enoate

Cat. No.: B14312514
CAS No.: 114377-77-4
M. Wt: 218.29 g/mol
InChI Key: YZHGFRNWBWXWKS-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-phenylpent-2-enoate is an organic compound with the molecular formula C14H18O2. It is an ester derived from the condensation of 2-methyl-5-phenylpent-2-enoic acid and ethanol. This compound is known for its unique structure, which includes a phenyl group and a double bond, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-5-phenylpent-2-enoate can be synthesized through several methods. One common approach involves the olefination-dehydrohalogenation of (2Z)-2-iodo-3-phenylprop-2-enal, which is prepared by iodination of commercially available cinnamaldehyde . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-phenylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group and the double bond in the compound make it susceptible to electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methyl-5-phenylpent-2-enoic acid, while reduction could produce 2-methyl-5-phenylpent-2-en-1-ol.

Scientific Research Applications

Ethyl 2-methyl-5-phenylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound’s structure makes it a useful probe in studying enzyme-substrate interactions.

    Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which ethyl 2-methyl-5-phenylpent-2-enoate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The phenyl group and double bond also play a role in the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl 2-methyl-5-phenylpent-2-enoate can be compared with similar compounds such as:

    Methyl 5-phenylpent-2-enoate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-phenylpent-2-enoate: Lacks the methyl group at the 2-position, making it less sterically hindered.

    Ethyl 2-methyl-4-phenylbut-2-enoate: Has a shorter carbon chain, affecting its physical and chemical properties.

These comparisons highlight the unique structural features of this compound, such as the presence of both a phenyl group and a double bond, which contribute to its distinct reactivity and applications.

Properties

CAS No.

114377-77-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

ethyl 2-methyl-5-phenylpent-2-enoate

InChI

InChI=1S/C14H18O2/c1-3-16-14(15)12(2)8-7-11-13-9-5-4-6-10-13/h4-6,8-10H,3,7,11H2,1-2H3

InChI Key

YZHGFRNWBWXWKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCCC1=CC=CC=C1)C

Origin of Product

United States

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